molecular formula C14H20BNO4 B3089137 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylboronic acid CAS No. 1190058-21-9

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylboronic acid

Cat. No.: B3089137
CAS No.: 1190058-21-9
M. Wt: 277.13 g/mol
InChI Key: CXTSAANSISVIEA-UHFFFAOYSA-N
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Description

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylboronic acid is a useful research compound. Its molecular formula is C14H20BNO4 and its molecular weight is 277.13 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylboronic acid is the amino group in organic compounds . The compound is used as a protecting group in organic synthesis, particularly for amines . It is often used in the synthesis of peptides, especially hydrophobic peptides and peptides containing ester and thioester moieties .

Mode of Action

The compound interacts with its targets through a process known as protection . This involves the addition of the tert-butoxycarbonyl (Boc) group to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process effectively “protects” the amino group, preventing it from reacting with other compounds during subsequent steps in a synthesis .

Biochemical Pathways

The compound plays a crucial role in the synthesis of peptides, affecting the peptide synthesis pathway . By protecting the amino group, the compound allows for the selective formation of bonds of interest while minimizing competing reactions with reactive functional groups . This is particularly important in the synthesis of complex peptides, where multiple reactive groups are present .

Pharmacokinetics

It’s known that the compound is used in the early stages of peptide synthesis, suggesting that it is likely metabolized and removed from the system during the synthesis process .

Result of Action

The primary result of the compound’s action is the successful synthesis of complex peptides . By protecting the amino group, the compound allows for the selective formation of bonds, enabling the creation of peptides with specific structures and functions .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the compound is added to amines under aqueous conditions, suggesting that the presence of water is crucial for its action . Additionally, the compound’s action requires the presence of a base such as sodium hydroxide . Temperature may also play a role, as some processes in peptide synthesis occur at room temperature .

Properties

IUPAC Name

[2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-7-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO4/c1-14(2,3)20-13(17)16-7-6-10-4-5-12(15(18)19)8-11(10)9-16/h4-5,8,18-19H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTSAANSISVIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(CCN(C2)C(=O)OC(C)(C)C)C=C1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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